molecular formula C16H19N3O4 B13513810 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

Cat. No.: B13513810
M. Wt: 317.34 g/mol
InChI Key: OYLJQZQENZFCTL-UHFFFAOYSA-N
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Description

1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones.

    Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, often using reagents like potassium permanganate.

    Boc Protection of the Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The pyrazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield various carboxylate derivatives .

Scientific Research Applications

1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets:

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

1-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-10-11-5-4-6-12(9-11)19-8-7-13(18-19)14(20)21/h4-9H,10H2,1-3H3,(H,17,22)(H,20,21)

InChI Key

OYLJQZQENZFCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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